molecular formula C14H12O3 B1280318 Benzyl phenyl carbonate CAS No. 28170-07-2

Benzyl phenyl carbonate

Cat. No.: B1280318
CAS No.: 28170-07-2
M. Wt: 228.24 g/mol
InChI Key: SNGLYCMNDNOLOF-UHFFFAOYSA-N
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Description

Benzyl phenyl carbonate is an organic compound with the molecular formula C14H12O3. It is a carbonate ester derived from benzyl alcohol and phenol. This compound is known for its applications in organic synthesis, particularly in the protection of amines and the synthesis of carbamates.

Scientific Research Applications

Benzyl phenyl carbonate has several applications in scientific research:

Safety and Hazards

Benzyl phenyl carbonate is classified as causing serious eye damage (Category 1, H318) and may cause an allergic skin reaction (Category 1, H317) . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection . In case of contact with skin or eyes, it’s advised to wash with plenty of water and seek medical attention .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Benzyl phenyl carbonate plays a significant role in biochemical reactions, particularly in the synthesis of carbamate-protected polyamines . It interacts with enzymes and proteins involved in these reactions, facilitating the formation of stable carbamate bonds. The compound’s interaction with enzymes such as carbamoyltransferases is crucial for its function in biochemical pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in cellular function . The compound’s impact on cell signaling pathways can alter cellular responses to external stimuli, affecting overall cell behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable carbamate bonds with active sites . This interaction can lead to changes in gene expression, influencing cellular processes and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been observed at high doses, indicating the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Its role in the synthesis of carbamate-protected polyamines highlights its importance in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The transport mechanisms ensure that this compound reaches its target sites within the cell .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl phenyl carbonate can be synthesized by reacting phenyl chloroformate with benzyl alcohol in the presence of pyridine . The reaction typically proceeds under mild conditions, making it a convenient method for laboratory synthesis.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same reaction between phenyl chloroformate and benzyl alcohol. Industrial processes may optimize reaction conditions to enhance yield and purity, such as using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Benzyl phenyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: This reaction breaks down the carbonate ester into benzyl alcohol and phenol in the presence of water and an acid or base catalyst.

    Transesterification: this compound can react with other alcohols to form different carbonate esters.

    Reduction: The compound can be reduced to benzyl alcohol and phenol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

    Hydrolysis: Benzyl alcohol and phenol.

    Transesterification: Various carbonate esters.

    Reduction: Benzyl alcohol and phenol.

Comparison with Similar Compounds

    Benzyl Chloroformate: Used similarly as a protecting group for amines.

    Phenyl Chloroformate: Another carbonate ester used in organic synthesis.

    Diphenyl Carbonate: Used in the production of polycarbonates and as a reagent in organic synthesis.

Uniqueness: Benzyl phenyl carbonate is unique due to its dual functionality derived from both benzyl and phenyl groups. This dual functionality allows for versatile applications in organic synthesis, particularly in the protection of amines and the formation of stable carbamate linkages.

Properties

IUPAC Name

benzyl phenyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-14(17-13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGLYCMNDNOLOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457991
Record name Benzyl phenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28170-07-2
Record name Phenyl phenylmethyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28170-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl phenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbonic acid, phenyl phenylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.078
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Benzyl alcohol (10.8 g, 100.0 mol) was dissolved in 100 mL of CH2Cl2. The solution was cooled down to 0° C. and phenyl chloroformate (15.7 g, 100 mol) was slowly added dropwise. The solution was stirred at RT overnight. Addition of 100 mL of H2O was followed by 2× washes with 100 mL of 2M H2SO4 each time. The organic phase was separated off and dried over Na2SO4. The solvent was removed in vacuo to obtain a colorless liquid (22.5 g, 99%).
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Benzyl Phenyl Carbonate unique in its reactivity compared to other carbonates?

A: this compound exhibits enhanced reactivity compared to simple alkyl carbonates. This is attributed to the presence of the benzyl group, which stabilizes the transition state during nucleophilic attack. This stabilization arises from favorable cation-π interactions between the developing positive charge on the benzyl group and the nucleophile. Studies using DABCO as a nucleophile have shown that this compound hydrolyzes 16 times faster than Isobutyl Phenyl Carbonate, highlighting the significant influence of the benzyl group [].

Q2: How can this compound be used in the synthesis of α-amino esters, and what advantages does this method offer?

A: this compound provides a novel route to α-amino esters, valuable building blocks in organic synthesis. Traditionally, α-amino esters are synthesized via the Strecker reaction, which utilizes toxic cyanide reagents. This compound offers a safer alternative [].

Q3: Beyond its use in synthesizing α-amino esters, what other applications does this compound have in organic synthesis?

A: this compound shows promise as a stable alternative to acid anhydrides in reactions requiring activated acyl groups. These activated acyl groups are commonly employed in enantioselective reactions, highlighting the potential of this compound as a versatile reagent in asymmetric synthesis [].

Q4: What spectroscopic techniques have been used to characterize this compound?

A: While the provided abstracts don't delve into specific spectroscopic data, one paper mentions a comprehensive study on the structural, vibrational, electronic, and NMR spectral analysis of this compound []. This suggests that techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and potentially UV-Vis spectroscopy have been employed to elucidate the structure and properties of this compound.

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